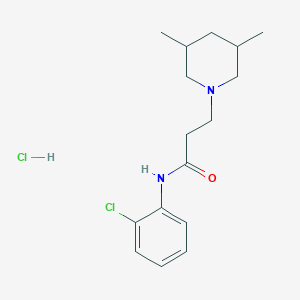
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride (CP-55940) is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s and has since been used in a variety of scientific research studies due to its ability to interact with the endocannabinoid system in the body.
Wirkmechanismus
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride interacts with the endocannabinoid system in the body, specifically by binding to the CB1 receptor. This receptor is primarily found in the brain and is responsible for mediating the psychoactive effects of THC, the primary psychoactive component of cannabis. N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been shown to have a higher affinity for the CB1 receptor than THC, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, decrease inflammation, and protect against brain damage caused by ischemia. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride in lab experiments is its ability to interact with the endocannabinoid system in a specific and predictable manner. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been extensively studied and its effects are well-documented. However, one limitation of using N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride is its potential to have psychoactive effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride. One area of interest is its potential as a treatment for chronic pain. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride may have potential therapeutic applications for a variety of neurological disorders, including multiple sclerosis and epilepsy. Further research is also needed to better understand the long-term effects of N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride use, particularly with regards to its potential for addiction and abuse.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been used in a variety of scientific research studies, including those related to pain management, neuroprotection, and addiction. It has been shown to have analgesic effects in animal models of pain, and has also been studied for its potential to protect against brain damage caused by ischemia. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been investigated for its potential to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-6-4-3-5-14(15)17;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVKYFFKDMTGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2Cl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3941397.png)


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B3941410.png)



![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3941432.png)

![3-(2-anilino-1,3-thiazol-4-yl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3941473.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3941486.png)
![3-phenyl-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B3941494.png)